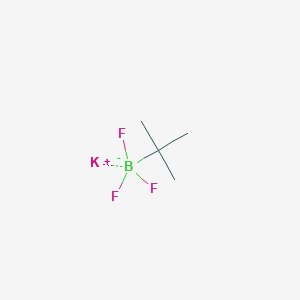
Potassium tert-butyltrifluoroborate
Übersicht
Beschreibung
Potassium tert-butyltrifluoroborate is a special class of organoboron reagents . It has a molecular formula of C4H9BF3K . It is moisture- and air-stable, and is remarkably compliant with strong oxidative conditions .
Synthesis Analysis
Potassium trifluoroborates are often used as the primary boron source in Suzuki–Miyaura-type reactions . They offer several advantages over the corresponding boronic acids and esters . The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .Molecular Structure Analysis
The InChI code for Potassium tert-butyltrifluoroborate is1S/C4H9BF3.K.H/c1-4(2,3)5(6,7)8;;/h1-3H3;;/q-1;; . This indicates the presence of a potassium ion, a tert-butyl group, and a trifluoroborate ion in the molecule. Chemical Reactions Analysis
Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond-forming reactions . They are often used in Suzuki–Miyaura-type reactions .Physical And Chemical Properties Analysis
Potassium tert-butyltrifluoroborate has a molecular weight of 165.03 g/mol . It is stable in air and moisture . The storage temperature is recommended to be in a freezer .Wissenschaftliche Forschungsanwendungen
-
Chemistry - Suzuki-Miyaura Cross-Coupling Reactions Potassium tert-butyltrifluoroborate is often used in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, used to synthesize organic compounds by coupling boronic acids with organic halides . The advantage of using potassium tert-butyltrifluoroborate in these reactions is that they are air-stable and moisture-stable, making them easier to handle than other boronic acids .
-
Material Science - Synthesis of Alkene Derivatives Potassium tert-butyltrifluoroborate can be used as a substrate in Suzuki–Miyaura coupling reaction with alkenyl bromides to produce alkene derivatives . This process is useful in the field of material science where alkene derivatives have various applications.
-
Chemistry - Synthesis of Alkyl Derivatives Potassium tert-butyltrifluoroborate can be used in the synthesis of alkyl derivatives . This is particularly useful in organic chemistry where alkyl derivatives have various applications.
-
Material Science - Epoxidation of C=C bonds Potassium trifluoroborates, including Potassium tert-butyltrifluoroborate, can be used in the epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates . This process is useful in the field of material science.
-
Chemistry - Synthesis of Alkyl Derivatives Potassium tert-butyltrifluoroborate can be used in the synthesis of alkyl derivatives . This is particularly useful in organic chemistry where alkyl derivatives have various applications.
-
Material Science - Epoxidation of C=C bonds Potassium trifluoroborates, including Potassium tert-butyltrifluoroborate, can be used in the epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates . This process is useful in the field of material science.
Safety And Hazards
Potassium tert-butyltrifluoroborate is flammable and reacts violently with water . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
potassium;tert-butyl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BF3.K/c1-4(2,3)5(6,7)8;/h1-3H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBQQKQAMBSJQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(C)(C)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium tert-butyltrifluoroborate | |
CAS RN |
1260112-05-7 | |
| Record name | potassium tert-butyltrifluoroboranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Tert-butyl 2-[2-(6-chloropyrazin-2-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1401074.png)
![Pyrazolo[1,5-a]pyrazine-3-carbonitrile](/img/structure/B1401075.png)

![2-Oxaspiro[3.5]nonan-7-one](/img/structure/B1401078.png)
![4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B1401080.png)
![Tert-butyl 4-[4-[2-(1H-indazol-3-yl)ethenyl]benzoyl]piperazine-1-carboxylate](/img/structure/B1401081.png)




